
1,1'-Biphenyl, bromoheptachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, bromoheptachloro- is a halogenated biphenyl compound Biphenyl compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, bromoheptachloro- can be synthesized through various halogenation reactions. One common method involves the bromination and chlorination of biphenyl. The reaction typically uses bromine (Br2) and chlorine (Cl2) as halogenating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired degree of halogenation .
Industrial Production Methods: Industrial production of halogenated biphenyls often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques ensures efficient production of 1,1’-Biphenyl, bromoheptachloro-.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, bromoheptachloro- undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex biphenyl derivatives
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, bromoheptachloro- has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, bromoheptachloro- involves its interaction with molecular targets and pathways. The halogen atoms in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparación Con Compuestos Similares
1,1’-Biphenyl: The parent compound without halogenation.
1,1’-Biphenyl, 4-bromo-: A mono-brominated derivative.
1,1’-Biphenyl, 4-chloro-: A mono-chlorinated derivative.
Uniqueness: 1,1’-Biphenyl, bromoheptachloro- is unique due to its high degree of halogenation, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
104549-49-7 |
|---|---|
Fórmula molecular |
C12H2BrCl7 |
Peso molecular |
474.2 g/mol |
Nombre IUPAC |
1-(4-bromo-2,3-dichlorophenyl)-2,3,4,5,6-pentachlorobenzene |
InChI |
InChI=1S/C12H2BrCl7/c13-4-2-1-3(6(14)7(4)15)5-8(16)10(18)12(20)11(19)9(5)17/h1-2H |
Clave InChI |
YMSPGDGDOYGUTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


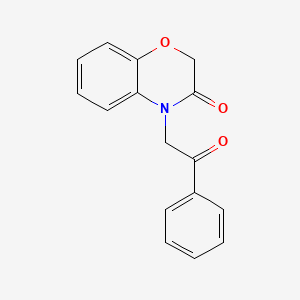
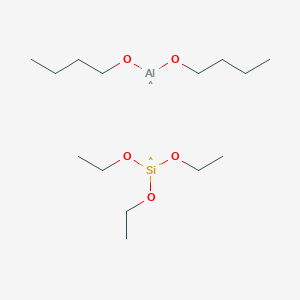
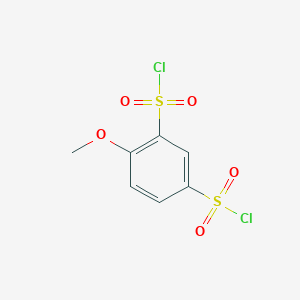


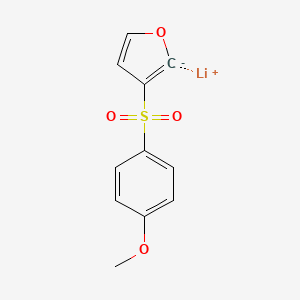
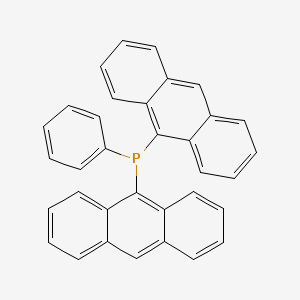
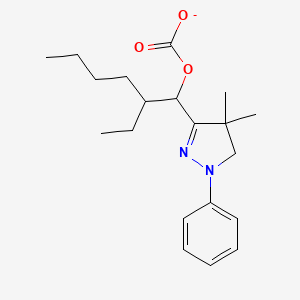
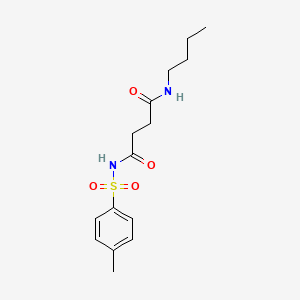
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
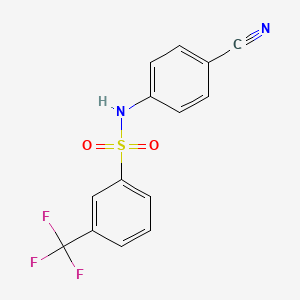

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
